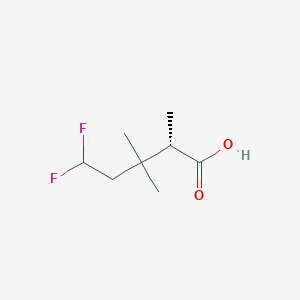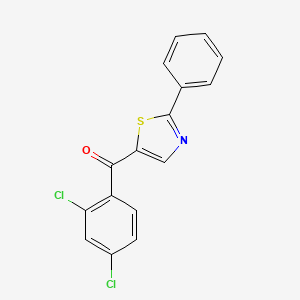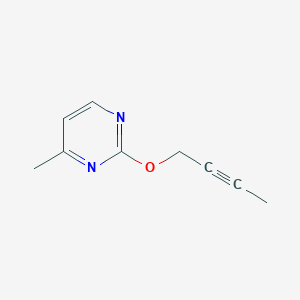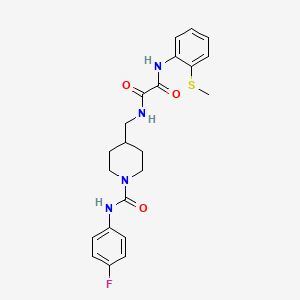
(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid, also known as DFTRP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DFTRP is a chiral molecule that has two enantiomers, (S)-DFTRP and (R)-DFTRP. In
Wirkmechanismus
The mechanism of action of (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid is not fully understood. However, it has been suggested that (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid inhibits the activity of enzymes involved in fatty acid synthesis. Fatty acid synthesis is a crucial metabolic process that is overactive in cancer cells. Inhibition of this process can lead to the death of cancer cells. (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has also been shown to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects:
(S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of fatty acid synthase, which can lead to the death of cancer cells. (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has also been shown to inhibit the growth of certain bacteria. In addition, (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has been shown to have anti-inflammatory properties. It has been suggested that (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid may have potential applications in the treatment of cancer, bacterial infections, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid in lab experiments is its ability to inhibit the activity of fatty acid synthase, which is a target for cancer therapy. (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has also been shown to have antibacterial and anti-inflammatory properties, which make it a potential candidate for the treatment of bacterial infections and inflammatory diseases. However, the synthesis of (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid is a complex process that requires expertise in organic chemistry. In addition, the mechanism of action of (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid. One direction is to explore its potential applications in the treatment of cancer. (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has been shown to inhibit the activity of fatty acid synthase, which is overactive in cancer cells. Therefore, it may have potential as a cancer therapy. Another direction is to explore its potential applications as an antibacterial and anti-inflammatory agent. (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has been shown to have these properties, which make it a potential candidate for the treatment of bacterial infections and inflammatory diseases. Finally, there is a need for further research to understand the mechanism of action of (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid, which will help in the development of new applications for this compound.
Synthesemethoden
(S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, lithium aluminum hydride, and tert-butyl hypochlorite. The final product is obtained through column chromatography and recrystallization. The synthesis of (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has been studied for its potential applications in various fields. It has been explored as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science. (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has been used to synthesize inhibitors of fatty acid synthase, which is a target for cancer therapy. It has also been used to synthesize herbicides and insecticides. In materials science, (S)-(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has been used to synthesize polymers with unique properties.
Eigenschaften
IUPAC Name |
(2S)-5,5-difluoro-2,3,3-trimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-5(7(11)12)8(2,3)4-6(9)10/h5-6H,4H2,1-3H3,(H,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWEMFYJFRBEJ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)



![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)


![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2569638.png)
![2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569639.png)